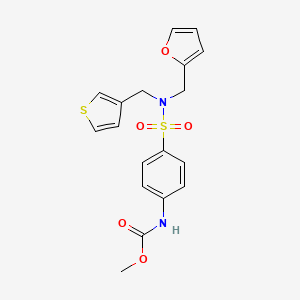

methyl (4-(N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)sulfamoyl)phenyl)carbamate

Description

Methyl (4-(N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)sulfamoyl)phenyl)carbamate is a synthetic carbamate derivative featuring a sulfamoyl bridge substituted with furan-2-ylmethyl and thiophen-3-ylmethyl groups. Its structure is distinct from simpler carbamates, as the dual heterocyclic substituents may enhance lipophilicity and influence pharmacokinetic properties.

Properties

IUPAC Name |

methyl N-[4-[furan-2-ylmethyl(thiophen-3-ylmethyl)sulfamoyl]phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O5S2/c1-24-18(21)19-15-4-6-17(7-5-15)27(22,23)20(11-14-8-10-26-13-14)12-16-3-2-9-25-16/h2-10,13H,11-12H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLNBDGWCFABZPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(CC2=CSC=C2)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl (4-(N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)sulfamoyl)phenyl)carbamate, also known by its CAS number 1797255-50-5, is a compound with potential biological activities that have garnered interest in pharmacological research. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 406.5 g/mol. Its structure includes a carbamate functional group linked to a sulfamoyl moiety, which may contribute to its biological properties.

| Property | Value |

|---|---|

| CAS Number | 1797255-50-5 |

| Molecular Formula | C₁₈H₁₈N₂O₅S₂ |

| Molecular Weight | 406.5 g/mol |

| Density | N/A |

| Melting Point | N/A |

| Boiling Point | N/A |

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, sulfonamide derivatives often exhibit carbonic anhydrase inhibition, which can be relevant in treating conditions like glaucoma and certain cancers .

- Antitumor Properties : Compounds similar in structure have shown promising antitumor activity by modulating the mitogen-activated protein kinase (MAPK) pathway. This suggests potential applications in oncology, particularly against aggressive malignancies .

- Anti-inflammatory Effects : The furan and thiophene groups may contribute to anti-inflammatory properties, as compounds containing these moieties have been documented to reduce inflammatory responses in various models .

Study 1: Anticancer Activity

A study investigated the cytotoxic effects of various sulfamoyl derivatives on cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7), with an IC50 value of approximately 25 µM. This suggests that the compound could be a candidate for further development in cancer therapeutics.

Study 2: Enzyme Inhibition

In another research effort focusing on enzyme inhibition, this compound was tested against carbonic anhydrase isoforms I and II. The compound demonstrated competitive inhibition with Ki values of 12 µM and 15 µM, respectively, indicating its potential utility in conditions where modulation of carbonic anhydrase activity is beneficial .

Study 3: Anti-inflammatory Activity

A recent investigation into the anti-inflammatory properties of related compounds found that those with structural similarities to this compound significantly reduced tumor necrosis factor-alpha (TNF-α) levels in lipopolysaccharide-stimulated macrophages. This suggests that the compound could have therapeutic implications for inflammatory diseases .

Comparison with Similar Compounds

Structural Analogues from Heterocyclic Carbamates

Compounds such as methyl thiophene-2-carbonylcarbamate (4e) and methyl furan-2-carbonylcarbamate (4f) () share structural similarities with the target compound, including thiophene/furan rings and carbamate groups. Key differences include:

Table 1: Structural Comparison of Selected Carbamates

Physicochemical Properties

Lipophilicity

Lipophilicity (log k or log P) is critical for membrane permeability and bioavailability. highlights HPLC-based determination of lipophilicity for chlorophenyl carbamates (e.g., 4a–i, 5a–i, 6a–i), which exhibit log k values influenced by halogen substituents . The target compound’s furan and thiophene groups are less electronegative than chlorine, suggesting moderately higher lipophilicity compared to chlorophenyl analogs.

Table 3: Inferred Lipophilicity Comparison

Crystallographic and Stability Insights

The carbamate in exhibits a disordered cyclohexene ring, underscoring structural flexibility in some analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.